2,5-Difluorobenzoyl chloride

Catalog No.
S708945
CAS No.
35730-09-7
M.F
C7H3ClF2O
M. Wt
176.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluorobenzoyl chloride

CAS Number

35730-09-7

Product Name

2,5-Difluorobenzoyl chloride

IUPAC Name

2,5-difluorobenzoyl chloride

Molecular Formula

C7H3ClF2O

Molecular Weight

176.55 g/mol

InChI

InChI=1S/C7H3ClF2O/c8-7(11)5-3-4(9)1-2-6(5)10/h1-3H

InChI Key

RLRUKKDFNWXXRT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C(=O)Cl)F

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)Cl)F

Acylating Agent

  • Synthesis of Esters: 2,5-Difluorobenzoyl chloride functions as an acylating agent, reacting with alcohols to form esters. This reaction allows the incorporation of the 2,5-difluorobenzoyl group into diverse molecules, often leading to compounds with unique properties. For example, it has been used in the synthesis of ethyl 4-(2′,5′-difluorobenzoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (JJ78:1) [].
  • Thiohydrazide Formation: Similar to ester formation, 2,5-difluorobenzoyl chloride can react with hydrazides to form thiohydrazides []. These compounds hold potential applications in various fields, including medicinal chemistry and material science.

Potential for Drug Discovery

  • Kinesin Spindle Protein (KSP) Inhibitors: Studies have explored the use of 2,5-difluorobenzoyl chloride in the synthesis of spiro-fused thiadiazoline inhibitors of KSP []. KSP plays a crucial role in cell division, and its inhibition holds promise for developing novel cancer therapies.

2,5-Difluorobenzoyl chloride is an organic compound with the molecular formula C₇H₃ClF₂O, characterized by the presence of two fluorine atoms at the 2 and 5 positions of the benzene ring and a carbonyl chloride functional group. This compound is a colorless to pale yellow liquid that is highly reactive, particularly towards nucleophiles, due to the electrophilic nature of the carbonyl carbon in the acyl chloride group. It is primarily used as an intermediate in various chemical syntheses and is known for its potential applications in pharmaceuticals and agrochemicals .

2,5-Difluorobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe skin burns and eye damage upon contact [].

  • Toxicity: Data on specific toxicity is limited, but due to its corrosive nature, it is likely to be harmful if inhaled, ingested, or absorbed through the skin.
  • Flammability: Likely flammable based on the presence of the aromatic ring.
  • Reactivity: Reacts readily with water and alcohols, releasing hydrochloric acid fumes [].

Safety Precautions

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling 2,5-Difluorobenzoyl chloride.
  • Work in a well-ventilated fume hood.
  • Handle with care to avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from moisture and incompatible chemicals.
, including:

  • Nucleophilic Acyl Substitution: The compound can react with nucleophiles such as amines and alcohols to form corresponding amides or esters.
  • Formation of Aryl Fluorides: It can be used in reactions involving aryl fluorides through displacement reactions.
  • Coupling Reactions: This compound can serve as a coupling agent in various synthetic pathways, facilitating the formation of complex organic molecules .

The synthesis of 2,5-difluorobenzoyl chloride can be achieved through several methods:

  • Fluorination of Benzoyl Chloride: Benzoyl chloride can be fluorinated using a suitable fluorinating agent (e.g., sulfur tetrafluoride) under controlled conditions to introduce fluorine atoms at the desired positions.
  • Direct Chlorination: Starting from 2,5-difluorobenzoic acid, chlorination can be performed using thionyl chloride or oxalyl chloride to yield 2,5-difluorobenzoyl chloride.
  • Rearrangement Reactions: Certain rearrangement reactions involving substituted phenols can also lead to the formation of this compound .

2,5-Difluorobenzoyl chloride finds applications in various fields:

  • Pharmaceutical Synthesis: It serves as an important intermediate in the synthesis of pharmaceutical compounds.
  • Agrochemicals: The compound is utilized in developing herbicides and pesticides.
  • Material Science: It can be used to synthesize polymers and other materials with specific properties due to its reactivity .

Several compounds are structurally similar to 2,5-difluorobenzoyl chloride. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
Benzoyl ChlorideContains a benzene ring with a carbonyl and chlorineWidely used as an acylating agent
2-Fluorobenzoyl ChlorideOne fluorine atom at position 2Less lipophilic than 2,5-difluorobenzoyl chloride
4-Fluorobenzoyl ChlorideOne fluorine atom at position 4Different reactivity pattern due to positional effects
3,4-Difluorobenzoyl ChlorideTwo fluorine atoms at positions 3 and 4Potentially different biological activities

The uniqueness of 2,5-difluorobenzoyl chloride lies in its specific substitution pattern on the benzene ring, which influences its reactivity and biological properties compared to other halogenated benzoyl chlorides. The presence of two fluorine atoms enhances its lipophilicity and may improve its interactions with biological systems compared to its mono-fluorinated counterparts .

The development of 2,5-difluorobenzoyl chloride (CAS 35730-09-7) is rooted in advancements in organofluorine chemistry, which gained momentum in the mid-20th century. While elemental fluorine isolation by Henri Moissan in 1886 laid foundational work, the synthesis of aromatic fluorinated compounds emerged later with methods like halogen exchange and diazofluorination. The compound itself likely originated from pharmaceutical and agrochemical research, where fluorinated aromatic intermediates became critical for enhancing molecular stability and reactivity.

Early synthetic routes for benzoyl chloride derivatives, such as 2,4-dichlorobenzoyl chloride, involved catalyzed reactions of trichlorotoluene with carboxylic acids. For 2,5-difluorobenzoyl chloride, modern protocols employ fluorination of benzotrichloride precursors or direct chlorination of 2,5-difluorobenzoic acid. Its commercial availability by the late 20th century coincided with growing interest in fluorinated building blocks for drug discovery, as seen in its use for synthesizing antimicrobial spirocyclic compounds.

Structural Significance of Fluorine Substituents in Aromatic Systems

The strategic placement of fluorine atoms at the 2- and 5-positions on the benzoyl chloride ring confers distinct electronic and steric properties. Fluorine’s high electronegativity (-I inductive effect) withdraws electron density from the aromatic system, while its lone pairs participate in resonance (+M mesomeric effect), creating a nuanced electronic profile. This dual behavior stabilizes the molecule against electrophilic attack while enhancing its suitability for nucleophilic acyl substitution reactions.

Electronic Effects

  • Inductive Withdrawal: The C-F bonds at positions 2 and 5 polarize the electron density toward fluorine, deactivating the ring and directing subsequent reactions to meta/para positions relative to the substituents.
  • Resonance Donation: Fluorine’s lone pairs delocalize into the π-system, partially offsetting electron withdrawal and stabilizing intermediates in substitution reactions.

Steric and Physical Properties

The compact size of fluorine atoms minimizes steric hindrance, allowing efficient packing in crystalline phases. Key physical properties include:

PropertyValueSource
Molecular FormulaC₇H₃ClF₂O
Molecular Weight176.55 g/mol
Boiling Point81–83 °C (14 mmHg)
Density1.425 g/cm³
Refractive Index1.514–1.516

Applications in Synthesis

The compound’s reactivity as an acylating agent enables its use in:

  • Pharmaceutical intermediates: Synthesis of pyrrole and pyrazole derivatives with antimicrobial activity.
  • Agrochemicals: Introduction of fluorinated motifs into herbicides and insecticides.
  • Material science: Production of thermally stable polymers via aromatic fluorination.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (89.58%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

35730-09-7

Wikipedia

2,5-Difluorobenzoyl chloride

Dates

Modify: 2023-08-15

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